molecular formula C5H6F2N4O2 B10907842 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine

Cat. No.: B10907842
M. Wt: 192.12 g/mol
InChI Key: RBRAZUZIHFYLSW-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrazole ring substituted with a nitro group at the 3-position and a difluoroethyl group at the 1-position. The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug design and development.

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine typically involves the following steps:

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions include 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound is believed to interact with enzymes and receptors that are involved in key biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with biological targets.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C5H6F2N4O2

Molecular Weight

192.12 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-5-nitropyrazol-3-amine

InChI

InChI=1S/C5H6F2N4O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2,8H2

InChI Key

RBRAZUZIHFYLSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(F)F)N

Origin of Product

United States

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